molecular formula C11H16O2 B13316464 4-(1,1-Dimethylpropyl)benzene-1,2-diol CAS No. 2525-07-7

4-(1,1-Dimethylpropyl)benzene-1,2-diol

Cat. No.: B13316464
CAS No.: 2525-07-7
M. Wt: 180.24 g/mol
InChI Key: RJDYNYWVPWUKDG-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylpropyl)benzene-1,2-diol, also known as 4-tert-butylcatechol, is an organic compound with the molecular formula C11H16O2. It is a derivative of catechol, where one of the hydrogen atoms on the benzene ring is replaced by a tert-butyl group. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,1-Dimethylpropyl)benzene-1,2-diol can be synthesized through several methods. One common method involves the alkylation of catechol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation attacks the aromatic ring of catechol, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylpropyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-(1,1-Dimethylpropyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a stabilizer in polymerization reactions to prevent unwanted side reactions.

    Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in preventing oxidative damage in cells.

    Industry: It is used as an inhibitor in the production of certain polymers and resins to enhance product stability.

Mechanism of Action

The antioxidant effect of 4-(1,1-Dimethylpropyl)benzene-1,2-diol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing oxidative damage to cells and materials. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), disrupting their harmful effects.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): The parent compound of 4-(1,1-Dimethylpropyl)benzene-1,2-diol.

    Hydroquinone (1,4-dihydroxybenzene): Another dihydroxybenzene isomer with antioxidant properties.

    Resorcinol (1,3-dihydroxybenzene): A dihydroxybenzene isomer used in various chemical applications.

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which enhances its stability and antioxidant properties compared to its parent compound, catechol. This structural modification makes it more effective in industrial applications where stability is crucial.

Properties

CAS No.

2525-07-7

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-(2-methylbutan-2-yl)benzene-1,2-diol

InChI

InChI=1S/C11H16O2/c1-4-11(2,3)8-5-6-9(12)10(13)7-8/h5-7,12-13H,4H2,1-3H3

InChI Key

RJDYNYWVPWUKDG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)O

Origin of Product

United States

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